4-Tert-butyloctane
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Overview
Description
4-Tert-butyloctane is an organic compound with the molecular formula C12H26 . It is a branched alkane, characterized by the presence of a tert-butyl group attached to the fourth carbon of an octane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyloctane typically involves the alkylation of octane with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tert-butyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyloctane primarily undergoes substitution reactions due to the presence of the tert-butyl group, which is relatively stable and resistant to oxidation and reduction. Common reactions include:
Halogenation: Reaction with halogens such as chlorine or bromine in the presence of light or a catalyst to form halogenated derivatives.
Hydrogenation: Addition of hydrogen in the presence of a catalyst to saturate any unsaturated bonds, although this compound is already saturated.
Common Reagents and Conditions
Halogenation: Chlorine or bromine, UV light or a catalyst.
Hydrogenation: Hydrogen gas, metal catalysts such as palladium or platinum.
Major Products Formed
Halogenation: Formation of 4-tert-butyl-1-chlorooctane or 4-tert-butyl-1-bromooctane.
Hydrogenation: No significant change as this compound is already saturated.
Scientific Research Applications
4-Tert-butyloctane is used in various scientific research applications, including:
Chemistry: As a model compound in studies of alkane reactivity and stability.
Biology: Investigations into the effects of branched alkanes on biological membranes.
Medicine: Potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 4-tert-butyloctane in chemical reactions involves the stabilization of intermediates through hyperconjugation and inductive effects provided by the tert-butyl group. This stabilization makes the compound less reactive towards oxidation and reduction but more susceptible to substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylheptane: Similar structure but with one less carbon in the main chain.
4-Tert-butylcyclohexane: Contains a cyclohexane ring instead of a linear chain.
4-Tert-butylphenol: Contains a phenol group instead of an alkane chain.
Uniqueness
4-Tert-butyloctane is unique due to its specific branching and chain length, which confer distinct physical and chemical properties compared to its analogs. The presence of the tert-butyl group significantly influences its reactivity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
62184-32-1 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-tert-butyloctane |
InChI |
InChI=1S/C12H26/c1-6-8-10-11(9-7-2)12(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
RWILNGDOCMDMJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)C(C)(C)C |
Origin of Product |
United States |
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